molecular formula C14H16F3NO4 B13689434 2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate

2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate

Cat. No.: B13689434
M. Wt: 319.28 g/mol
InChI Key: WPFQZONYTSRIMI-UHFFFAOYSA-N
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Description

2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, a phenyl group, and a propanoic acid moiety, along with a trifluoroacetate counterion. Its unique structure makes it a valuable building block in organic synthesis and pharmaceutical research .

Preparation Methods

The synthesis of 2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as Suzuki or Heck coupling, using a suitable phenylboronic acid or phenyl halide.

    Introduction of the Propanoic Acid Moiety: The propanoic acid group is added through esterification or amidation reactions.

    Formation of the Trifluoroacetate Salt: The final step involves the reaction of the compound with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalytic processes and advanced purification techniques .

Chemical Reactions Analysis

2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate involves its interaction with specific molecular targets and pathways. The azetidine ring and phenyl group allow the compound to bind to enzymes and receptors, modulating their activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .

Properties

Molecular Formula

C14H16F3NO4

Molecular Weight

319.28 g/mol

IUPAC Name

2-[4-(azetidin-3-yl)phenyl]propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H15NO2.C2HF3O2/c1-8(12(14)15)9-2-4-10(5-3-9)11-6-13-7-11;3-2(4,5)1(6)7/h2-5,8,11,13H,6-7H2,1H3,(H,14,15);(H,6,7)

InChI Key

WPFQZONYTSRIMI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2CNC2)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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